4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to achieve the complex final structure. For instance, Suzuki et al. (1992) described the synthesis of pyrimidinone derivatives through consecutive reactions including pyrimidine ring closure, nitration, chlorination, and amination (Suzuki et al., 1992). Another example by Ram et al. (2002) detailed a one-pot synthesis approach for imidazo[1,2-c]pyrimidinones, demonstrating the versatility of pyrimidine chemistry in creating diverse molecules (Ram et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the presence of chlorophenyl and isoxazolyl groups, plays a crucial role in determining their chemical and biological properties. For example, the crystal structure analysis of similar compounds, such as the one conducted by Lu Jiu-fu et al. (2015), provides insights into the molecular configurations, intermolecular interactions, and stability of these molecules in the solid state (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives are diverse and can include substitutions, cyclizations, and conjugations with other functional groups. These reactions are pivotal for exploring the chemical space around the pyrimidine scaffold and for enhancing its biological relevance. For instance, the work by Murugavel et al. (2015) on triazole-pyrimidin-2-amine derivatives showcases the chemical versatility of pyrimidine and its potential for generating biologically active compounds (Murugavel et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical and pharmaceutical research. Studies like those by Repich et al. (2017) and Zhang et al. (2018) provide detailed analyses of these properties, contributing to a better understanding of how structural modifications affect the overall characteristics of these compounds (Repich et al., 2017); (Zhang et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of therapeutics. Research by Deng et al. (2006) on the sequential functionalization of dichloropyrimidine highlights the synthetic utility of pyrimidine in constructing complex molecules with potential medicinal applications (Deng et al., 2006).
Scientific Research Applications
Insecticidal and Antibacterial Potential
- Pyrimidine Linked Pyrazole Heterocyclics : The pyrimidine-linked pyrazol-3-yl amines, including compounds related to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine, have shown significant insecticidal activity against Pseudococcidae insects and possess antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Anticancer Properties
Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives : Derivatives of pyrimidine, including structures analogous to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine, have been synthesized and evaluated for their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, showing promising results in inhibiting cancer cell growth (Atapour-Mashhad et al., 2017).
Crystal Structure and Biological Activity : The crystal structure of a compound closely related to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine has been analyzed, and the compound has shown moderate anticancer activity (Jiu-fu et al., 2015).
Synthesis of New Pyrimidine Molecules : New pyrimidine derivatives clubbed with thiazolidin-4-one from 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine have been synthesized and exhibited notable anticancer activities, particularly against lung cancer cell lines (Rashid et al., 2014).
Antitumor Activity : Another closely related compound demonstrated significant inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, indicating its potential as an anticancer agent (Liu et al., 2020).
Antibacterial and Antiviral Properties
Potential Antibacterial Agent : A compound similar to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine has been synthesized and evaluated for its antibacterial activity against various bacterial strains, showing good to moderate activity (Murugavel et al., 2015).
Antiviral Activity : Pyrazole derivatives, including structures related to 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine, have been synthesized and shown strong antiviral activity against herpes simplex virus type-1, suggesting potential use in antiviral therapies (Tantawy et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-7-1-2-8(9(15)5-7)11-6-12(20-19-11)10-3-4-17-13(16)18-10/h1-6H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPDAHDCOOJUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372578 | |
Record name | 4-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730684 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine | |
CAS RN |
264256-44-2 | |
Record name | 4-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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